6-Methyl-3-phenylpyrazin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
67341-53-1 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-methyl-3-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
InChI Key |
GVDVWMAMSQPUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 3 Phenylpyrazin 2 1h One and Analogues
Classical and Contemporary Approaches to Pyrazinone Ring Formation
The construction of the pyrazinone ring can be achieved through various synthetic strategies, broadly categorized into condensation reactions and ring closure strategies. These methods offer access to a wide array of substituted pyrazinones by combining different acyclic precursors.
Condensation Reactions in Pyrazinone Synthesis
Condensation reactions are a cornerstone in the synthesis of pyrazinones, involving the joining of two or more molecules with the elimination of a small molecule, such as water.
One of the most prominent methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.orgsemanticscholar.org This approach, first detailed by R. G. Jones in 1949, leads to the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. nih.govrsc.org The reaction's versatility has led to extensive studies to optimize conditions and explore its regioselectivity for producing compounds with potential applications in medicine and as flavor ingredients. nih.govrsc.orgresearchgate.net
When an unsymmetrical 1,2-dicarbonyl compound is used, the reaction can yield one or both of two possible isomers. For instance, the reaction of methylglyoxal (B44143) with various α-amino acid amides typically produces the 5-methyl-2(1H)-pyrazinone as the major isomer. nih.gov However, the addition of sodium bisulfite to the reaction mixture can favor the formation of the 6-methyl isomer. researchgate.net
| Reactants | Conditions | Product(s) | Key Feature |
| α-Amino acid amide, 1,2-Dicarbonyl compound | One-pot condensation | 2(1H)-Pyrazinone | Forms N1-C6 and N4-C5 bonds |
| α-Amino acid amide, Methylglyoxal | Standard | 5-Methyl-2(1H)-pyrazinone (major) | Regioselectivity |
| α-Amino acid amide, Methylglyoxal | With Sodium Bisulfite | 6-Methyl-2(1H)-pyrazinone favored | Control of regioselectivity |
The condensation of 1,3-diketones with arylhydrazines is a well-established method for synthesizing 1-aryl-3,4,5-substituted pyrazoles, a related class of heterocycles. mdpi.com This reaction can be highly regioselective and often proceeds efficiently at room temperature in solvents like N,N-dimethylacetamide, yielding pyrazoles in high yields. mdpi.com While the direct application to 6-Methyl-3-phenylpyrazin-2(1H)-one is less common, the principle of using a hydrazine (B178648) derivative and a diketone is a fundamental strategy in heterocyclic synthesis. mdpi.comdergipark.org.tr
A related approach involves the reaction of biselectrophilic pyrroles with hydrazine. mdpi.comencyclopedia.pub For example, the cyclization of 1-alkynylpyrrole-2-carboxylates with hydrazine hydrate (B1144303) shows remarkable selectivity. The nature of the substituent on the alkyne influences the product distribution, with electron-rich aryl or alkyl groups favoring the formation of the pyrrolopyrazinone. mdpi.comencyclopedia.pub
| Reactant 1 | Reactant 2 | Product |
| 1,3-Diketones | Phenylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles |
| 1-Alkynylpyrrole-2-carboxylates | Hydrazine hydrate | Pyrrolopyrazinones or 1,2,4-triazines |
The condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethane derivatives is a method used to synthesize pyrazine (B50134) and quinoxaline (B1680401) structures. This reaction forms the basis for creating more complex heterocyclic systems. metu.edu.tr For instance, the cyclocondensation of a 1,2-dicarbonyl compound with 1,2-diaminoethane can lead to the formation of a dihydropyrazine, which can be subsequently oxidized to the corresponding pyrazine.
A general and widely used method for the preparation of 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govrsc.org This method, developed by Hoornaert, provides the N-1 and C-6 substituents of the pyrazinone core from the α-aminonitrile. nih.govrsc.org The α-aminonitrile is typically synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. nih.govrsc.org
The mechanism proceeds through the initial acylation of the α-aminonitrile to form an oxamoyl halide. nih.govrsc.org Subsequent addition of HX to the nitrile, tautomerization, and cyclization yields a cyclic pyrazine-2,3-dione intermediate. nih.govrsc.org This intermediate then reacts with excess oxalyl halide to introduce the halogen at the 3-position. nih.govrsc.org To avoid the formation of symmetrical oxamides, the salt of the α-aminonitrile is generally used, unless the aminonitrile has low nucleophilicity, such as when substituted with a phenyl group. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product |
| α-Aminonitrile | Oxalyl halide (excess) | Toluene or o-dichlorobenzene, 70–100 °C | 3,5-Dihalo-2(1H)-pyrazinone |
Ring Closure Strategies
Ring closure strategies are fundamental to forming the heterocyclic pyrazinone core and often involve intramolecular reactions of acyclic precursors. rsc.org A versatile approach involves the condensation of two components, one providing the N-1, C-5, and C-6 atoms, and the other providing the C-2 and C-3 atoms. semanticscholar.org This is followed by the introduction of the N-4 atom and subsequent ring closure. semanticscholar.org
For example, the synthesis of 6-phenyl-2(1H)-pyrazinone can be achieved from amino acetaldehyde (B116499) and phthalimidoacetyl chloride. rsc.org After deprotection of the phthalimido group with hydrazine to provide the N-4 atom, the final ring closure and aromatization are accomplished by refluxing in acetic acid followed by oxidation with manganese dioxide. rsc.org
Microwave-mediated ring closure has emerged as an efficient alternative for synthesizing 3,5-diaryl-2(1H)-pyrazinones, using an acyclic di-keto derivative as a key intermediate and ammonium (B1175870) acetate (B1210297) as the nitrogen source. researchgate.net This method provides a valuable alternative to palladium-catalyzed coupling reactions. researchgate.net
Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile tools for the construction and functionalization of the pyrazinone ring system. Palladium and copper catalysts, in particular, have been instrumental in developing efficient synthetic routes.
Palladium-Catalyzed Dehydrogenation of Piperazines
The conversion of a saturated piperazin-2-one (B30754) to its corresponding unsaturated pyrazin-2(1H)-one via dehydrogenation is an oxidative transformation. While the direct palladium-catalyzed dehydrogenation of piperazin-2-ones is not a widely reported method, the underlying principle is well-established in palladium catalysis. Palladium(II) catalysts are known to facilitate the aerobic dehydrogenation of saturated carbonyl compounds to their α,β-unsaturated counterparts under mild conditions. beilstein-journals.org This process is believed to occur through the formation of a palladium enolate, followed by a β-hydride elimination step, with an oxidant like molecular oxygen regenerating the active Pd(II) catalyst. beilstein-journals.org
Although direct dehydrogenation is less common, palladium catalysis is crucial for synthesizing the pyrazinone core through other pathways. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral piperazin-2-ones, the saturated precursors. jocpr.comwikipedia.org Furthermore, palladium-catalyzed cyclization reactions, such as the intramolecular cyclization of propargyl carbonates with diamine components, offer a modular approach to building highly substituted piperazine (B1678402) and piperazinone frameworks from acyclic precursors under mild conditions. researchgate.net
Copper-Catalyzed Systems
Copper-catalyzed reactions have emerged as a valuable strategy for both the synthesis and functionalization of the pyrazinone scaffold. One prominent method is the copper(II)-mediated Chan-Lam cross-coupling, which allows for the N-arylation of 2(1H)-pyrazinones with arylboronic acids. Optimized conditions for this transformation have been developed using microwave irradiation with simultaneous cooling, which significantly improves reaction rates and yields. mdpi.com This method provides a direct way to introduce aryl substituents at the N-1 position of the pyrazinone ring.
Table 1: Conditions for Copper-Mediated N-Arylation of 2(1H)-Pyrazinones Data sourced from a study on Chan-Lam cross-coupling. mdpi.com
| Catalyst | Base | Solvent | Temperature | Method |
| Cu(OAc)₂ | Et₃N/Pyridine | Dichloromethane | 0 °C | Microwave with Cooling |
In addition to functionalization, copper catalysis can be used to construct the pyrazinone ring itself. A copper(II)-catalyzed reaction of α-azido-N-allylamides under an oxygen atmosphere leads to the formation of 2-formyl pyrazinones, demonstrating a method for ring synthesis with concomitant functionalization. researchgate.netresearchgate.net
Green Chemistry Approaches in Pyrazinone Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses for pyrazinones. Key strategies include the use of one-pot reactions and recyclable, non-toxic solvents.
One-Pot Reactions
One of the most significant and classical methods for pyrazinone synthesis is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. researchgate.net This approach, first reported by R. G. Jones and later refined by Karmas and Spoerri, forms the heterocyclic ring by creating bonds between N-1 and C-6, and N-4 and C-5 in a single step. researchgate.netacs.org The reaction is typically performed in the presence of a base. A key improvement was the use of the hydrohalide salts of the α-amino acid amides, which are more stable and accessible than the free bases. researchgate.net This method is a cornerstone of pyrazinone synthesis due to its operational simplicity and the ready availability of the starting materials. researchgate.netnih.gov
When unsymmetrical 1,2-dicarbonyl compounds are used, the reaction can yield two different regioisomers. For example, the condensation of methylglyoxal with α-amino acid amides can produce either the 5-methyl or the 6-methyl-2(1H)-pyrazinone, with reaction conditions sometimes influencing the outcome. researchgate.net
PEG-Mediated Syntheses
Polyethylene glycol (PEG), particularly PEG-400, has been recognized as a green and recyclable reaction medium for a wide range of organic transformations. mdpi.comresearchgate.netresearchgate.netsemanticscholar.orgjacsdirectory.com Its advantages include low toxicity, low cost, thermal stability, and the ability to dissolve a variety of organic and inorganic reagents. In the context of heterocyclic synthesis, PEG-400, often in combination with water, has been successfully employed as a solvent for the multi-component synthesis of compounds with related cores, such as pyrazolo[3,4-b]pyridin-6(7H)-ones and quinazolinones. mdpi.comeurjchem.com These reactions benefit from mild conditions, good to excellent yields, and simple work-up procedures where the PEG-water medium can often be recovered and reused. mdpi.comsemanticscholar.org This approach avoids the use of volatile and toxic organic solvents, aligning with green chemistry principles. While specific application to this compound is not prominently documented, the success in synthesizing analogous heterocycles highlights the potential of PEG-mediated synthesis in this area. researchgate.net
Specific Synthetic Routes to this compound
The most direct and established route for the synthesis of this compound is the one-pot condensation method developed by Jones and Spoerri. beilstein-journals.orgresearchgate.netresearchgate.net This reaction involves the base-mediated condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.
To obtain the target molecule, the specific precursors required are alaninamide (which provides the C-6 methyl group) and phenylglyoxal (B86788) (which provides the C-3 phenyl group). wikipedia.orgresearchgate.netnih.gov The reaction is typically carried out by dispersing the hydrochloride salt of alaninamide and phenylglyoxal hydrate in a solvent like methanol (B129727) at low temperatures, followed by the dropwise addition of a strong base. beilstein-journals.orgresearchgate.net
The condensation of these two unsymmetrical reactants can theoretically produce two regioisomers: this compound and 5-Methyl-3-phenylpyrazin-2(1H)-one. However, studies on the condensation between phenylglyoxal and alaninamide have shown that the reaction can be highly regioselective, yielding the 5-phenyl-3-methyl isomer (which corresponds to 3-phenyl-5-methylpyrazin-2-ol) as the major product. beilstein-journals.orgresearchgate.net To obtain the desired 6-methyl isomer, careful control of reaction conditions and purification are essential.
Table 2: Representative Synthesis of this compound Based on the general Jones and Karmas/Spoerri condensation method. beilstein-journals.orgresearchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature |
| Alaninamide hydrochloride | Phenylglyoxal hydrate | Methanol | NaOH or Et₄NOH | -30 °C to Room Temp. |
Reported Preparations and General Procedures
The construction of the 2(1H)-pyrazinone ring can be achieved through several established synthetic routes, starting from acyclic precursors. These methods generally involve the condensation of key building blocks that provide the necessary carbon and nitrogen atoms for the heterocyclic core.
One of the most versatile and widely cited methods for preparing 3,6-disubstituted 2(1H)-pyrazinones involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. nih.govudg.edusemanticscholar.org This approach, originally developed by Jones and later refined by Karmas and Spoerri, is a one-pot reaction that forms the N1-C6 and N4-C5 bonds of the pyrazinone ring. nih.govudg.edusemanticscholar.org The reaction can be performed with free α-amino acid amides in the presence of a base or with the more accessible hydrohalide salts of the amino acid amides. nih.gov
Another prevalent strategy is the Tota and Elderfield method, which involves the condensation of a 1,2-disubstituted α-amino ketone hydrochloride with a 2-halo-substituted acid halide. udg.edursc.org The resulting ketoamide is then treated with ammonia (B1221849) to induce cyclization and subsequent air oxidation to yield the 2(1H)-pyrazinone. udg.edursc.org A modification of this method allows for the preparation of pyrazinones unsubstituted at the 5-position by using an α-amino aldehyde precursor. udg.edusemanticscholar.org
A highly general method for producing 3,5-dihalo-2(1H)-pyrazinones, which are versatile intermediates for further functionalization, was reported by Vekemans and Hoornaert. nih.govrsc.orgacs.orgthieme-connect.comthieme-connect.com This procedure involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govrsc.org The α-aminonitrile precursor, which dictates the substituents at the N-1 and C-6 positions, is typically synthesized via a Strecker reaction from a primary amine, an aldehyde, and a cyanide source. nih.govrsc.org For the synthesis of this compound, this would involve subsequent functionalization of a dihalo-pyrazinone intermediate.
Other notable methods include the synthesis from diketopiperazines, which are readily available from amino acids. nih.govudg.edursc.org Heating diketopiperazines with phosphoryl chloride can yield chloropyrazines, which are then converted to pyrazinones, or in some cases, directly to the pyrazinone. nih.govudg.edusemanticscholar.org Additionally, syntheses starting from α-amino ketones and glyoxylic acid derivatives have been developed to control the regioselectivity and avoid isomeric mixtures. nih.govrsc.org More recent strategies involve the ring transformation of mesoionic 1,3-oxazolium-5-olates. udg.edujst.go.jp
Table 1: General Synthetic Procedures for 2(1H)-Pyrazinones
| Method | Precursors | Key Features |
|---|---|---|
| Jones, Karmas & Spoerri | α-Amino acid amide, 1,2-Dicarbonyl compound | One-pot condensation; forms 3,6-disubstituted pyrazinones. nih.govudg.edusemanticscholar.org |
| Tota & Elderfield | α-Amino ketone, α-Haloacetyl halide | Forms 3,5,6-trisubstituted pyrazinones; requires subsequent cyclization and oxidation. udg.edursc.org |
| Vekemans & Hoornaert | α-Aminonitrile, Oxalyl halide | Produces versatile 3,5-dihalo-2(1H)-pyrazinone intermediates. nih.govrsc.org |
| From Diketopiperazines | Diketopiperazine, POCl₃ | Utilizes readily available starting materials from amino acids. nih.govudg.edursc.org |
| From Mesoionic Compounds | 1,3-Oxazolium-5-olate, Activated methylene (B1212753) isocyanide | Novel ring transformation methodology. udg.edujst.go.jp |
Optimization of Reaction Conditions: Temperature, Catalysts, and Reagents
The efficiency and selectivity of pyrazinone synthesis can be significantly influenced by reaction parameters such as temperature, the choice of catalyst, and the reagents employed. Optimization of these conditions is crucial for maximizing yields and minimizing side products.
Temperature: The reaction temperature is a critical parameter. For instance, in the Vekemans and Hoornaert synthesis of dihalopyrazinones, the reaction can be conducted at room temperature over several days or accelerated at elevated temperatures of 70–100 °C for a few hours. nih.govrsc.org In palladium-catalyzed cross-coupling reactions to introduce substituents, temperatures can range from 80-130 °C depending on the specific coupling partners and catalyst system. acs.orgsmolecule.com However, excessively high temperatures can sometimes lead to decomposition or the formation of undesired byproducts. scielo.br
Catalysts: A variety of catalysts are employed to facilitate pyrazinone synthesis and functionalization. Palladium catalysts, such as Pd(PPh₃)₄, are extensively used in Suzuki-Miyaura cross-coupling reactions to introduce aryl or other substituents onto the pyrazinone core. smolecule.comrsc.org Copper(I) salts are often used as co-catalysts in Sonogashira couplings and Ullmann-type reactions for C-N and C-S bond formation. acs.orgsmolecule.com In some modern approaches, gold(I) catalysts have been utilized for regioselective annulation reactions of dihydropyrazinones. nih.gov For the cyclization step, acids like camphorsulfonic acid can be effective. acs.org More environmentally benign methods have explored the use of heterogeneous catalysts, such as zeolites, which can promote the condensation of amino acid amides and glyoxal (B1671930) in water, avoiding corrosive reagents and organic solvents. rsc.org
Reagents: The choice of reagents plays a pivotal role. In the synthesis of dihalopyrazinones, oxalyl chloride or oxalyl bromide are key reagents. acs.org For subsequent functionalization, N-Bromosuccinimide (NBS) is used for regioselective bromination, often at the 3-position. smolecule.com Bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used in cross-coupling and condensation reactions. acs.orgsciforum.net The choice of solvent can also be critical, with aprotic polar solvents like DMF or dioxane often being used in coupling reactions. smolecule.comrsc.org
Table 2: Optimization of Reaction Conditions for Pyrazinone Synthesis and Functionalization
| Parameter | Conditions/Examples | Purpose/Effect |
|---|---|---|
| Temperature | Room temperature to 160 °C | Influences reaction rate; high temperatures can cause side reactions. nih.govacs.org |
| Catalysts | Pd(PPh₃)₄, CuI, Au(I) complexes, Zeolites, Camphorsulfonic acid | Facilitate cross-coupling, cyclization, and condensation reactions. acs.orgsmolecule.comnih.govrsc.org |
| Reagents | Oxalyl halides, NBS, Cs₂CO₃, K₂CO₃, TMSCN | Act as building blocks, halogenating agents, bases, and cyanide sources. nih.govacs.orgsmolecule.comsciforum.net |
| Solvents | Toluene, Dioxane, DMF, Acetonitrile, Water | Solubilizes reactants; can influence regioselectivity and reaction efficiency. nih.govsmolecule.comrsc.org |
Precursor Chemistry and Functional Group Transformations
The synthesis of specifically substituted pyrazinones like this compound relies heavily on the chemistry of its precursors and subsequent functional group interconversions.
Precursor Chemistry: The substituents on the final pyrazinone ring are often determined by the choice of acyclic starting materials. In methods starting from α-aminonitriles, the amine and aldehyde used in the initial Strecker reaction directly install the substituents at the N-1 and C-6 positions, respectively. nih.govrsc.org Therefore, to obtain a 6-methyl group, an aldehyde like acetaldehyde would be a logical precursor in this pathway. The synthesis of the requisite α-aminonitrile can be achieved in one step or, for less nucleophilic amines, via a two-step process involving imine formation followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). nih.govudg.edursc.org
An alternative to the Strecker reaction, avoiding highly toxic cyanides, involves starting with an amino acetal, an oxalate, and an amine. nih.govrsc.org The synthesis of pyrazinones from diketopiperazines is another important precursor route; for example, DL-alanine anhydride (B1165640) can be converted into 3,6-dimethyl-2(1H)-pyrazinone. udg.edusemanticscholar.org
Functional Group Transformations: Once the pyrazinone core is assembled, various functional group transformations can be performed to introduce or modify substituents. Dihalo-pyrazinones are particularly useful intermediates for this purpose. nih.govthieme-connect.com The halogens at positions C-3 and C-5 can be selectively replaced through nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. acs.orgsmolecule.com This allows for the introduction of the phenyl group at the C-3 position.
Other transformations include the oxidation of a methyl group at C-6 to an aldehyde, which can then be converted to other functionalities like a nitrile. nih.govrsc.org The pyrazinone ring itself can also be subjected to reactions such as nitration. Furthermore, N-alkylation at the N-1 position is a common transformation, and the lactam functionality can be manipulated, for example, by conversion to an imidoyl chloride to facilitate substitution at the C-3 position. acs.org
Stereoselective and Regioselective Synthesis Considerations
Achieving specific stereoisomers and controlling the position of substituents are critical challenges in the synthesis of complex pyrazinone analogues.
Control of Stereochemistry in Pyrazinone Annulations
The stereochemical outcome of pyrazinone synthesis is particularly relevant when chiral centers are present in the precursors or are formed during the reaction. Asymmetric synthesis strategies have been developed to produce enantiomerically enriched pyrazinones, which are important for medicinal chemistry applications.
Chiral auxiliaries derived from amino acids can be used to direct the stereochemistry of reactions. For example, chiral pyrazinone derivatives have been employed as templates for the asymmetric synthesis of non-proteinogenic α-amino acids. sciforum.netdntb.gov.uaua.esua.es The synthesis of (S)-6-isopropyl-5-phenyl-1,2,3,6-tetrahydro-2-pyrazinone from (S)-valine creates a chiral glycine (B1666218) equivalent. sciforum.net This chiral template reacts stereoselectively with aldehydes to afford (Z)-didehydroamino acid derivatives. sciforum.net
Furthermore, atropisomeric pyrazinones, which possess axial chirality due to restricted rotation around a single bond, have been synthesized. A novel asymmetric synthesis of atropisomeric 6-aryl pyrazinones was achieved through the cyclization of a chiral α-aminonitrile, demonstrating a transfer of chirality from a stereocenter to the new chiral axis. researchgate.net The stability of these atropisomers depends on the size of the ortho-substituent on the aryl ring.
Regioselectivity in Substituent Introduction
Regioselectivity, the control over which position on the pyrazinone ring a new substituent is introduced, is a key consideration, especially when multiple reactive sites are present.
In the functionalization of 3,5-dihalo-2(1H)-pyrazinones, selective reactions at either the C-3 or C-5 position can often be achieved by carefully choosing the reaction conditions and coupling partners. thieme-connect.comsmolecule.com Palladium-catalyzed reactions, such as the Suzuki coupling, can be tuned to favor substitution at one position over the other, enabling the stepwise introduction of different groups. researchgate.net
Transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. researchgate.netbenthamdirect.com The pyrazinone ring itself can act as a directing group to guide the metal catalyst to a specific C-H bond. For instance, Rh(III)-catalyzed oxidative annulation between 5-aryl pyrazinones and alkynes proceeds via regioselective C-H activation at the ortho-position of the C-5 aryl group. acs.org This strategy provides a direct route to π-extended heterocyclic systems. The inherent electronic properties of the pyrazinone ring also influence regioselectivity; the C-3 position is often electrophilically reactive and susceptible to nucleophilic attack. jst.go.jp Calculation-assisted methods are also being used to predict and rationalize the regioselectivity of metalation reactions on related heterocyclic scaffolds like imidazo[1,2-a]pyrazines. nih.gov
Chemical Reactivity and Transformation of 6 Methyl 3 Phenylpyrazin 2 1h One
Electrophilic Aromatic Substitution Reactions on the Pyrazinone Ring and Phenyl Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. minia.edu.egmasterorganicchemistry.com In the case of 6-Methyl-3-phenylpyrazin-2(1H)-one, both the pyrazinone ring and the appended phenyl group can potentially undergo EAS, with the regioselectivity being influenced by the electronic properties of the heterocyclic core and the directing effects of the substituents.
Research has shown that the nitration of pyrazinone derivatives can be achieved. For instance, the reaction of pyrazinones with tert-butyl nitrite (B80452) can lead to nitration, with the reaction readily occurring at the C3-position of the pyrazinone ring. researchgate.net In a study on related N-heterocycles, the nitration of 1-methyl-5-phenylpyrazin-2(1H)-one with tert-butyl nitrite resulted in the formation of 1-methyl-3-nitro-5-phenylpyrazin-2(1H)-one. researchgate.net This indicates that the pyrazinone ring itself is susceptible to electrophilic attack.
The phenyl group attached to the pyrazinone core is also a potential site for electrophilic substitution. The directing effect of the pyrazinone moiety on the phenyl ring will determine the position of substitution (ortho, meta, or para). Generally, the outcome of such reactions depends on the specific electrophile and reaction conditions employed. For example, the nitration of a similar compound, 4-methyl-2,3,5,6-tetrabromophenol, using 100% nitric acid in acetic acid yields a nitrated product. nih.gov
| Reactant | Reagent | Product | Yield | Reference |
| 1-Methyl-5-phenylpyrazin-2(1H)-one | tert-Butyl nitrite | 1-Methyl-3-nitro-5-phenylpyrazin-2(1H)-one | 55% | researchgate.net |
| 1-Methyl-5-(4-(trifluoromethoxy)phenyl)pyrazin-2(1H)-one | tert-Butyl nitrite | 1-Methyl-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2(1H)-one | 51% | researchgate.net |
Nucleophilic Addition and Substitution Reactions
Amination Reactions
The pyrazinone scaffold can undergo nucleophilic substitution reactions, particularly amination. beilstein-journals.org The presence of leaving groups, such as halogens, on the pyrazinone ring facilitates these transformations. For example, 3-chloro-pyrazin-2-carboxamides can be converted to 3-amino-pyrazine-2-carboxamides through reaction with various amines. mdpi.com This suggests that a halogenated derivative of this compound could serve as a precursor for aminated analogs. The synthesis of 3-amino-5-phenylpyrazin-2(1H)-one often involves halogenation followed by amination.
The direct amination of heteroaryl chlorides, including those in the pyrazine (B50134) series, can be achieved using amines in the presence of a base like potassium fluoride (B91410) in water. nih.gov This method offers an environmentally friendly alternative to palladium-catalyzed amination. nih.gov The reaction of 2-chloropyrazine (B57796) with morpholine (B109124) at elevated temperatures in water has been shown to proceed effectively. nih.gov
Reductive amination, which involves the reaction of an aldehyde or ketone with an amine to form an imine, followed by reduction, is another powerful method for synthesizing amines. masterorganicchemistry.com While not a direct substitution on the pyrazinone ring, this strategy could be employed to modify substituents attached to the core structure.
Halogenation Reactions
Halogenation is a key transformation for activating the pyrazinone ring towards nucleophilic substitution. The direct chlorination of aniline (B41778) derivatives, which are structurally related to the phenylamino (B1219803) portion of some bioactive pyrazinones, is a well-established reaction using reagents like hydrochloric acid and hydrogen peroxide. acs.org Similarly, the bromination of pyrazinone scaffolds can be achieved using N-bromosuccinimide (NBS) in dimethylformamide, often leading to regioselective bromination at the 3-position. smolecule.com
The synthesis of 3,5-dichloro-2(1H)-pyrazinones is a general method that involves treating α-aminonitriles with oxalyl chloride. nih.gov This process highlights the feasibility of introducing multiple halogen atoms onto the pyrazinone core. While direct chlorination of the parent pyrazine can be destructive at room temperature, vapor-phase chlorination at high temperatures in the presence of water vapor can yield monochloropyrazine in good yields. google.com
| Reactant | Reagent | Product | Conditions | Reference |
| 5-Phenylpyrazin-2(1H)-one | Bromine or other brominating agents | 3-Bromo-5-phenylpyrazin-2(1H)-one | - | smolecule.com |
| Pyrazinone scaffold | N-Bromosuccinimide | 3-Bromopyrazinone | Dimethylformamide | smolecule.com |
| α-Aminonitrile | Oxalyl chloride | 3,5-Dichloro-2(1H)-pyrazinone | Toluene or o-dichlorobenzene, 70-100°C | nih.gov |
Oxidation and Reduction Chemistry of the Pyrazinone Core
The pyrazinone core can undergo both oxidation and reduction reactions, leading to a variety of derivatives. Mild oxidation of partly reduced 6-aryl-4(3H)-pteridinones (a related heterocyclic system) with potassium permanganate (B83412) solution can convert them back to the aromatic pteridinone. wur.nl This suggests that the pyrazine ring of this compound can be sensitive to oxidizing conditions.
Reductive transformation of related compounds has also been documented. For example, the antibiotic ampicillin (B1664943) can be reductively transformed to 6-methyl-3-phenylpyrazin-2-ol using Au@CeO2–rGO nanohybrids as catalysts. rsc.org This indicates that the carbonyl group of the pyrazinone ring can be reduced to a hydroxyl group.
Cycloaddition Reactions Involving the Pyrazinone Moiety
The pyrazinone ring system can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions. rsc.org Certain 2,5-dihydroxypyrazines and related systems undergo 1,4-cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) to form bicyclic adducts. rsc.org These adducts can then undergo a retro-Diels-Alder reaction. rsc.org While pyrazine itself is aromatic and generally unreactive in Diels-Alder reactions, the pyrazinone moiety, being less aromatic, can be more susceptible to such transformations. quora.com The reactivity in these reactions is influenced by the substituents on the pyrazinone ring and the nature of the dienophile. rsc.orgrsc.org For instance, 5-ethoxy-1,3-dimethylpyrazin-2-one has been shown to undergo ready cycloaddition reactions even with non-activated double bonds. rsc.org
Functionalization at Nitrogen (N-alkylation, N-acylation)
The nitrogen atom at the 1-position of the pyrazinone ring is nucleophilic and can be readily functionalized through alkylation and acylation reactions. N-alkylation of heterocyclic compounds, including those with pyrazinone-like structures, can be achieved using alkyl halides in the presence of a base. organic-chemistry.org For example, a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been prepared through alkylation reactions. mdpi.com
The alkylation of quinoxalin-2(1H)-ones, which share a similar lactam structure, has been accomplished using phosphonium (B103445) ylides as alkylating reagents. rsc.org This method provides a route to introduce various alkyl groups at the nitrogen atom. Furthermore, visible-light-induced C3-alkylation of quinoxalin-2(1H)-ones has been developed, showcasing modern synthetic approaches to functionalize such heterocyclic systems. researchgate.net
| Reactant | Reagent | Product | Conditions | Reference |
| 1-Methylquinoxalin-2(1H)-one | Methyltriphenylphosphonium bromide | 1,3-Dimethylquinoxalin-2(1H)-one | KHCO3, Toluene, 110°C | rsc.org |
| Phthalimide | Alkyl halides | N-Alkylphthalimide | KOH, Ionic liquid | organic-chemistry.org |
| Indole (B1671886) | Alkyl halides | N-Alkylindole | KOH, Ionic liquid | organic-chemistry.org |
Metal-Mediated and Catalytic Transformations
The pyrazinone scaffold, including derivatives such as this compound, is a versatile building block in organic synthesis. Its reactivity can be significantly enhanced and diversified through the use of transition metal catalysis. While direct C-H activation on the pyrazinone ring is an emerging area of research, a more established strategy for functionalization involves the use of pre-functionalized pyrazinones, typically bearing a halide (e.g., bromine or chlorine) or triflate group, in cross-coupling reactions. These reactions, predominantly catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of complex molecular architectures.
The primary sites for such functionalization on the this compound core are the C3 and C5 positions of the pyrazinone ring, assuming prior halogenation. The presence of the phenyl and methyl groups can influence the reactivity of these positions.
Palladium-Catalyzed Cross-Coupling Reactions:
The pyrazinone nucleus is amenable to several key palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. These transformations typically involve an oxidative addition of a halo-pyrazinone to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Suzuki-Miyaura Coupling: This reaction pairs a halopyrazinone with an organoboron reagent, such as a boronic acid or its ester, to form a new carbon-carbon bond. It is a powerful method for introducing new aryl or vinyl substituents onto the pyrazinone core. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Heck Coupling: The Heck reaction involves the coupling of a halopyrazinone with an alkene. This transformation is valuable for the synthesis of vinyl-substituted pyrazinones, which can serve as versatile intermediates for further chemical modifications.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between a halopyrazinone and an amine. It is a crucial method for synthesizing amino-substituted pyrazinones, which are of significant interest in medicinal chemistry. The choice of phosphine ligand is critical for the success of this transformation.
Stille Coupling: In the Stille coupling, a halopyrazinone is reacted with an organotin compound. While effective, the toxicity of the tin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications.
| Reaction Type | Pyrazinone Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref. |
| Suzuki Coupling | 3,5-Dichloropyrazinone derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 60-95 | ingentaconnect.com |
| Heck Coupling | 3-Bromopyrazinone derivative | Alkene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | Moderate | ingentaconnect.com |
| Buchwald-Hartwig | 3,5-Dichloropyrazinone derivative | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | Good | researchgate.net |
| Stille Coupling | Halopyrazinone derivative | Organostannane | Pd(PPh₃)₄ | - | Toluene | 65-85 | ingentaconnect.com |
Table 1. Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazinone Scaffolds.
It is important to note that the efficiency and outcome of these reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions employed. The development of more advanced catalysts and ligands continues to expand the scope and applicability of these transformations for the synthesis of complex pyrazinone-containing molecules.
Chemical Reactivity and Derivatization
Derivatization at the N1-Position
The nitrogen atom at the N1 position can be alkylated or acylated to introduce various substituents. This modification is often employed to modulate the biological activity and physicochemical properties of the pyrazinone scaffold. For example, derivatives with different groups at the N1 position have been synthesized to explore their potential as therapeutic agents. nih.gov
Derivatization at the C5 and C6-Positions
The carbon atoms at the C5 and C6 positions can also be functionalized. For instance, halogenation at these positions can provide a handle for further cross-coupling reactions, allowing for the introduction of a wide range of substituents. semanticscholar.org The methyl group at the C6 position in the title compound could potentially undergo reactions such as oxidation or halogenation under specific conditions.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ethz.ch It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies with high accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that, when combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), provides reliable results for organic molecules. explorationpub.comresearchgate.net
The first step in most computational studies is the geometry optimization of the molecule to find its most stable three-dimensional structure (i.e., the lowest energy conformation). nepjol.info For 6-Methyl-3-phenylpyrazin-2(1H)-one, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral (torsion) angles.
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl group to the pyrazinone ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the most stable conformer(s) and the energy barriers between them. ethz.ch For similar bicyclic systems, the energy differences between conformers are often small (less than 2 kcal/mol), suggesting that the molecule may be flexible at room temperature. ethz.ch
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | C-N (ring) | 1.38 Å |
| Bond Length | C-C (ring) | 1.40 Å |
| Bond Angle | N-C-C | ~120° |
| Bond Angle | C-N-C | ~118° |
| Dihedral Angle | Phenyl-Ring vs Pyrazinone-Ring | ~30-50° |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited electronically. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the pyrazinone system, while the LUMO would also be distributed across the conjugated π-system. DFT calculations, typically at the B3LYP/6-311++G(d,p) level, are used to compute the energies of these orbitals.
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Triazine Derivative Note: This table presents typical values for a related heterocyclic system to illustrate the concepts, as specific data for this compound was not found.
| Parameter | Symbol | Typical Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.30 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.81 |
| HOMO-LUMO Energy Gap | ΔE | 4.49 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. nepjol.info
These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. The analysis of the potential energy distribution (PED) allows for the precise assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or rocking of functional groups. nih.gov
For this compound, key vibrational modes would include the C=O stretching of the ketone group, N-H stretching and bending, C-H stretching of the aromatic and methyl groups, and various ring stretching and deformation modes. physchemres.org Comparing the scaled theoretical spectrum with an experimental FT-IR spectrum serves as a powerful validation of both the synthesized structure and the computational method. physchemres.org
Table 3: Correlation of Key Calculated and Experimental Vibrational Frequencies for a Pyrimidine (B1678525) Derivative Note: This table is an illustrative example based on data from similar compounds.
| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Experimental Frequency (cm-1, FT-IR) |
|---|---|---|
| N-H Stretch | ~3340 | ~3337 |
| Aromatic C-H Stretch | ~3070 | ~3074 |
| Methyl C-H Stretch | ~2990 | ~2993 |
| C=O Stretch | ~1680 | ~1678 |
| Aromatic C=C Stretch | ~1525 | ~1523 |
Quantum Chemical Descriptors and Reactivity Predictions
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to predict the chemical behavior of this compound. irjweb.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Key quantum chemical descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). irjweb.com
These descriptors are invaluable for understanding reaction mechanisms and predicting sites of electrophilic and nucleophilic attack. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. tanaffosjournal.irsemanticscholar.org An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, creating a trajectory that describes the evolution of the system. mdpi.com This technique is essential for understanding the conformational dynamics, stability, and interactions of a molecule in a realistic environment, such as in a solvent or bound to a biological target. nih.govnih.gov
For this compound, an MD simulation could be used to:
Explore the conformational landscape in an aqueous solution to see how water molecules affect its structure and flexibility.
Study the stability of the molecule over time by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. nih.gov
Simulate its interaction with a protein active site to understand its binding mode and stability, which is crucial in drug design. tanaffosjournal.ir
The simulation requires a force field, such as AMBER or CHARMM, which defines the potential energy of the system based on the positions of its atoms. semanticscholar.orgnih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
In addition to the vibrational spectra discussed earlier, DFT can be used to predict other key spectroscopic properties.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within the DFT framework. nih.govnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling equation derived from benchmarking studies. nih.govmdpi.com The accuracy of these predictions can be high enough to distinguish between different isomers and conformers. rsc.org
UV-Vis Spectra: The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the experimental spectrum. materialsciencejournal.org The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. researchgate.net For this compound, TD-DFT would likely predict π → π* transitions associated with its conjugated aromatic system.
Structure Activity Relationship Sar Studies of Pyrazinone Derivatives
Systematic Investigation of Substituent Effects on Molecular Recognition and Functional Potency
The potency and molecular recognition of pyrazinone derivatives are significantly influenced by the nature and position of various substituents on the pyrazinone ring and its appended functionalities. acs.org
The presence and modification of a methyl group at the C-6 position of the pyrazinone ring have demonstrated a notable impact on the biological activity of these compounds.
Impact on Antiviral Activity: In the context of non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors, the introduction of a methyl group at the 6-position of the pyrazinone ring has been shown to improve activity against wild-type HIV-1 LAI virus and significantly increase activity against the 181C mutant. acs.org Comparing compounds with a hydrogen at C-6 to those with a methyl group, the methyl-substituted analogs generally exhibited a favorable effect on activity against a majority of mutant viral strains, even if the activity against the wild-type virus was not significantly different. acs.org For instance, the addition of a 6-methyl group to a particular pyrazinone derivative enhanced its inhibitory concentration (IC50) against the 181C mutant to 0.032 μmol. acs.org
Conformational Restriction: The introduction of a 6-methyl moiety can limit the free rotation of adjacent substituent groups, such as a phenoxy group at the 5-position. acs.org This steric hindrance can influence the compound's ability to adopt the optimal conformation for binding to its target, which in turn can affect its biological activity. acs.org
Biosynthetic Uniqueness: Naturally occurring pyrazinones with methyl substitutions at both C-5 and C-6 are considered to have an unusual methylation pattern, suggesting a complex biosynthetic pathway. mdpi.com
The following table summarizes the effect of C-6 substitution on antiviral activity:
| Compound Reference | R³ Substituent at C-6 | Effect on Antiviral Activity | Source |
|---|---|---|---|
| Comparison of 27 and 36 | H vs. CH₃ | 6-methyl group generally did not significantly change activity against wild-type HIV-1 but had a favorable effect on activity against the majority of mutants. | acs.org |
| Compound 46 | CH₃ | Improved activity against LAI virus and significantly increased activity against the 181C mutant (IC50 = 0.032 μmol). | acs.org |
Modifications to the phenyl ring attached at the 3-position of the pyrazinone core are a key area of SAR studies, influencing potency and selectivity.
Aniline (B41778) Ring Substitutions: For pyrazinone-based HIV-1 RT inhibitors, substituents on the aniline ring at the 3-position play a critical role. acs.org The parent compound with an unsubstituted phenylamino (B1219803) group (R=H) showed activity against the LAI HIV-1 virus. acs.org However, the introduction of a methyl group or a fluorine atom at the 4-position of this aniline ring resulted in a decrease in activity. acs.org Conversely, in some series, a 4-cyano substituent on the aniline moiety was found to be the optimal choice, similar to observations in other classes of RT inhibitors. acs.org
Interaction with Target Residues: Molecular modeling has indicated that an additional methyl group at the 4-position of the phenyl ring can lead to an additional interaction with specific amino acid residues in the binding pocket of HIV-1 RT, such as W229, resulting in higher potency. acs.org
The table below illustrates the impact of substituents on the 3-position phenyl ring:
| Substituent on Phenyl Ring | Position | Effect on Activity | Source |
|---|---|---|---|
| -H | 4 | Baseline activity against LAI HIV-1 virus. | acs.org |
| -CH₃ | 4 | Reduction in antiviral activity. | acs.org |
| -F | 4 | Decreased antiviral activity. | acs.org |
| -CN | 4 | Optimal choice for antiviral activity in some series. | acs.org |
| -OCH₃ | - | Associated with increased anticancer potency. | |
| -Cl | - | Associated with enhanced antibacterial properties. | |
| -NO₂ | - | Associated with reduced overall activity. |
The precise placement and three-dimensional arrangement of substituents are critical determinants of the biological activity of pyrazinone derivatives.
N-1 Position Modification: Modification at the N-1 position of the pyrazinone ring, for instance, from a methyl group to a hydrogen atom, can lead to equivalent activity against wild-type HIV-1 but induce superior activity against mutant strains. acs.org Molecular modeling suggests that the 2-carbonyl moiety of the pyrazinone ring can form a strong hydrogen bond with the backbone of lysine (B10760008) (K101) in HIV-1 RT. acs.org
Stereochemistry: The stereochemistry of substituents can be crucial. For example, in the synthesis of certain pyrazinone-based inhibitors, the use of phenylglycine methyl ester led to racemization during the cyclization step, highlighting the importance of stereochemical control in achieving the desired biological activity. acs.org In another instance, the synthesis of enantiomerically enriched quinic acid derivatives, which can be seen as complex substituted cyclic compounds, showed that different enantiomers can have distinct biological interactions and potencies. researchgate.net
Linker Length and Position: For dimeric opioid analogues linked to a pyrazinone platform, the length of the aminoalkyl linkers and their covalent bonding position on the pyrazinone ring were found to be important for opioid activity. nih.gov For example, a compound with a specific linker arrangement (m=4, n=3) showed modest δ-agonism, while the converse analogue (m=3, n=4) was inactive. nih.gov
Conformational Analysis and its Correlation with Molecular Interactions
The three-dimensional conformation of 6-methyl-3-phenylpyrazin-2(1H)-one and its derivatives is intrinsically linked to their ability to interact with biological targets.
Hydrogen Bonding: The pyrazine (B50134) ring itself is a versatile interaction moiety. researchgate.net The nitrogen atoms can act as hydrogen bond acceptors, which is the most frequent interaction observed in protein-ligand complexes. researchgate.net The hydrogens on the pyrazine ring can also participate in weak hydrogen bonds as donors. researchgate.net In the case of pyrazinone derivatives designed as HIV-1 RT inhibitors, the 2-carbonyl group of the pyrazinone ring has been shown through molecular modeling to form a strong acceptor hydrogen bond with the backbone NH group of K101 in the enzyme. acs.org
π-π Stacking and Hydrophobic Interactions: The phenyl ring at the 3-position and other aromatic substituents can engage in π-π stacking interactions with aromatic amino acid residues in the binding site of a target protein. nih.gov For instance, in the context of phosphodiesterase type 5 (PDE5) inhibitors, hydrophobic forces and π-π stacking interactions with phenylalanine residues (Phe786 and Phe820) are crucial for binding. nih.gov Similarly, for HIV-1 RT inhibitors, a perfect stacking interaction between the phenyl ring of the ligand and the phenyl group of tyrosine (Y181) is associated with high activity. acs.org
Influence of Substituents on Conformation: The presence of substituents, such as the methyl group at the 6-position, can restrict the rotation of other parts of the molecule. acs.org This can pre-organize the molecule into a conformation that is more or less favorable for binding, thereby affecting its potency. The introduction of a 6-methyl group can limit the free rotation of a phenoxy group at the 5-position, which in turn can reduce stacking interactions with Y181 of HIV-1 RT and decrease activity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazinone Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com This approach is valuable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent molecules. ijpsr.comnih.gov
For pyrazinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their biological activity. nih.gov For a series of 122 pyrazinone derivatives as PDE5 inhibitors, a 3D-QSAR model was developed with good predictive ability, as indicated by statistical parameters like a Q² of 0.584 and an R²pre of 0.817. nih.gov
These models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a QSAR study on pyrazinone-based corticotropin-releasing factor 1 (CRF1) receptor antagonists identified a pharmacophore model (AADHHR.47) that yielded a statistically significant 3D-QSAR model with an R² value of 0.803. nih.gov This model highlighted the importance of features like hydrogen bond acceptors, donors, and hydrophobic regions for binding affinity. nih.gov
Key findings from QSAR studies on pyrazinone analogues include:
The introduction of bulky, electropositive, and hydrophobic substituents at certain positions can enhance biological activity. nih.gov
The presence of a nitrogen atom at specific positions can be detrimental to activity. nih.gov
Electronegative and hydrophilic substitutions around certain positions can increase inhibitory activity. nih.gov
The general form of a QSAR equation is: Biological Activity = function (physicochemical parameters) srmist.edu.in
These parameters can include lipophilicity (log P), electronic properties (Hammett constants), and steric factors (Taft's constants). srmist.edu.in
Computational Approaches to Elucidating Structure-Function Relationships
Computational methods are indispensable tools for understanding the intricate relationship between the structure of pyrazinone derivatives and their biological function. These approaches complement experimental studies by providing insights at the atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. connectjournals.com Docking studies have been used to elucidate the probable binding modes of pyrazinone derivatives in the active sites of various enzymes, such as HIV-1 reverse transcriptase, phosphodiesterase type 5, and enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. acs.orgnih.govconnectjournals.com For instance, docking of pyrazinone derivatives into the InhA binding pocket suggested that they interact more strongly than the known drug isoniazid. connectjournals.comresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the persistence of key interactions. connectjournals.com For pyrazinone derivatives targeting InhA, MD simulations suggested that a crucial interaction with an arginine residue (Arg194) observed in docking studies was largely maintained throughout the simulation. connectjournals.com
Quantum Mechanical (QM) Calculations: QM calculations can provide more accurate descriptions of the electronic properties of molecules, such as charge distribution and bond energies. connectjournals.com These calculations have been used in conjunction with other methods to refine the understanding of ligand-protein interactions. For example, QM calculations, along with MMGBSA (Molecular Mechanics Generalized Born Surface Area) calculations, helped to confirm that pyrazinone derivatives with certain substitutions bind more strongly to InhA. connectjournals.comresearchgate.net
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. nih.gov A pharmacophore model can then be used as a template to search for new, structurally diverse compounds with the desired biological activity. nih.gov For pyrazinone-based CRF1 receptor antagonists, a pharmacophore hypothesis was developed and validated, providing a tool for the design of new antagonists. nih.gov
These computational approaches, often used in combination, provide a powerful platform for rational drug design, enabling the prediction of binding affinities and the optimization of lead compounds for improved potency and selectivity. nih.gov
Advanced Research Applications of 6 Methyl 3 Phenylpyrazin 2 1h One
Utilization as a Synthetic Synthon and Building Block
A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. 6-Methyl-3-phenylpyrazin-2(1H)-one and its parent pyrazinone core are recognized as versatile synthons and building blocks in organic synthesis. tandfonline.commobt3ath.com The reactivity of the pyrazinone ring, including its potential for substitution and condensation reactions, makes it an ideal starting point for constructing more elaborate molecules. pharmacophorejournal.com The synthesis of pyrazinone derivatives can be achieved through various methods, including the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. ijbpas.com This accessibility further enhances their utility as foundational structures for synthetic chemists.
The pyrazinone core is an excellent platform for the synthesis of complex, fused heterocyclic systems, which are often sought after for their unique biological activities. The strategic functionalization of the pyrazinone ring allows it to be annulated or coupled with other cyclic systems to create novel, polycyclic molecular frameworks.
A significant example of this application is in the total synthesis of marine alkaloids. In a model synthesis for the bisindole alkaloid dragmacidin D, a pyrazine-N-oxide was converted into a pyrazinone intermediate. mdpi.com This pyrazinone was then subjected to a palladium-catalyzed C-H/C-H cross-coupling reaction with 6-bromoindole (B116670) to construct the complex pyrazine-linked bisindole structure. mdpi.com This demonstrates the crucial role of the pyrazinone as a key intermediate that facilitates the connection of two separate indole (B1671886) moieties into a single, complex alkaloid. mdpi.com Similarly, other research has focused on creating fused systems like chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one, highlighting the broad potential of using heterocyclic building blocks to generate structural diversity for biological screening.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. organic-chemistry.orgresearchgate.net These reactions are fundamental in medicinal chemistry for rapidly generating large libraries of structurally diverse compounds for drug discovery. researchgate.net
The pyrazinone ring system is closely associated with MCRs, often as a product of these efficient reactions. For instance, the Ugi four-component reaction (U-4CR)—involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid—has been successfully employed in the solid-phase synthesis of 3,4-dihydropyrazin-2(1H)-ones. mdpi.com This approach showcases the power of MCRs to construct the pyrazinone scaffold in a single, atom-economical step. mdpi.com While the use of pre-formed pyrazinones like this compound as a starting component in an MCR is less documented, their formation via MCRs is a well-established strategy for accessing this important class of heterocycles. jst.go.jpmdpi.com
Chemical Probes and Tools in Mechanistic Investigations
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cellular or physiological systems. nih.gov An effective chemical probe must be well-characterized, potent, and selective, and is often used alongside a structurally similar but biologically inactive negative control to ensure that the observed effects are due to the intended target interaction. nih.gov
While specific studies detailing the use of this compound as a chemical probe are not prominent, the pyrazinone scaffold holds potential for such applications. The closely related compound, 3-Amino-5-phenylpyrazin-2(1H)-one, has been identified as having potential use as a probe in various biochemical assays. This suggests that with appropriate functionalization to enhance selectivity and introduce reporter tags, pyrazinone derivatives could be developed into valuable tools for probing biological pathways and investigating reaction mechanisms.
Role in the Development of Pyrazine-Containing Materials (e.g., Dyes, Pigments, Agrochemicals)
The pyrazine (B50134) ring is a key component in a variety of functional materials, owing to its unique electronic properties and structural versatility. researchgate.net Derivatives of pyrazines have been successfully developed as dyes, pigments, and potent agrochemicals. tandfonline.comijbpas.comresearchgate.net
In the realm of materials science, the pyrazine core serves as an effective electron-accepting unit in the design of fluorescent dyes. beilstein-journals.org Donor-acceptor (D-π-A) dyes incorporating a pyrazine ring have been synthesized and investigated for their photophysical properties. beilstein-journals.org Furthermore, pyrazine-based organic photosensitizers have been developed for use in dye-sensitized solar cells (DSSCs), demonstrating their utility in advanced energy applications. mdpi.com By modifying the substituents on the pyrazine ring, researchers can tune the optical and electronic properties to create materials with desired characteristics, such as liquid dyes that are fluorescent at room temperature. nii.ac.jp
The most significant application of pyrazinone derivatives has been in the field of agrochemicals. Extensive research has been conducted on pyrazinecarboxamides, which are structurally related to this compound, for their potent biological activities. These compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical class of fungicides. The commercial fungicide Pyraziflumid, a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) derivative, underscores the success of this scaffold in crop protection. jst.go.jp Research has shown that modifying the substituents on both the pyrazine and the N-phenyl ring dramatically influences their efficacy. For example, a series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their ability to inhibit photosynthetic electron transport (PET), a key process in herbicidal action. mdpi.com
| Compound | Substituent R¹ (on Pyrazine) | Substituent R² (on Phenyl) | PET Inhibition IC₅₀ (μmol/L) | Antifungal Activity MIC (μmol/L) vs. T. mentagrophytes |
|---|---|---|---|---|
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-Cl | 4-Cl | 43.0 | >1000 |
| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-Cl, 5-t-Bu | 4-Cl | 43.0 | 250 |
| 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 6-Cl | 3,4-di-Cl | 150.0 | >1000 |
| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 6-Cl, 5-t-Bu | 3,4-di-Cl | 52.0 | 62.5 |
| 6-Chloro-N-(3,5-dichlorophenyl)pyrazine-2-carboxamide | 6-Cl | 3,5-di-Cl | 49.0 | >1000 |
| 6-Chloro-5-tert-butyl-N-(3,5-dichlorophenyl)pyrazine-2-carboxamide | 6-Cl, 5-t-Bu | 3,5-di-Cl | 110.0 | 125 |
As the data indicates, the presence of a tert-butyl group at the 5-position of the pyrazine ring and specific chlorine substitution patterns on the N-phenyl ring significantly impacts both herbicidal (PET inhibition) and antifungal activity. mdpi.com This highlights the importance of the pyrazinone/pyrazinecarboxamide core as a tunable scaffold for developing new agrochemicals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-3-phenylpyrazin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrazine precursors. For example, details a multi-step approach involving trifluoromethyl-containing intermediates, achieving yields of 19–67% depending on substituents and catalysts. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). Lower yields (e.g., 19% for compound 6) may arise from steric hindrance or competing side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl) and pyrazinone ring protons (δ 6.5–7.0 ppm). Methyl groups typically appear as singlets near δ 2.3–2.5 ppm .
- IR : A strong carbonyl stretch (~1650–1700 cm⁻¹) confirms the pyrazinone ring .
- MS : Molecular ion peaks (e.g., m/z 200–220) and fragmentation patterns should align with calculated molecular weights .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, highlights acute toxicity testing protocols using Sprague–Dawley rats (LD₅₀ determination) and CD-1 mice (analgesic activity assays). General precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Immediate decontamination of spills with ethanol or isopropanol .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions in NMR assignments may arise from tautomerism or solvent effects. For example, used single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in pyridazinone derivatives, confirming bond lengths and angles. Computational tools (e.g., DFT calculations) can simulate spectra for comparison with experimental data .
Q. What strategies optimize the regioselectivity of substituents on the pyrazinone ring during synthesis?
- Methodological Answer : Substituent position is influenced by directing groups. demonstrates that electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhance electrophilic substitution at the 6-position. Microwave-assisted synthesis (100–150°C, 30–60 min) can improve regioselectivity by reducing side reactions .
Q. How do structural modifications (e.g., methyl or phenyl groups) affect the compound’s biological activity?
- Methyl groups enhance lipophilicity, improving blood-brain barrier penetration in analgesic studies.
- Phenyl rings increase π-π stacking interactions with target proteins (e.g., COX-2 inhibition).
- Structure-activity relationship (SAR) studies should pair in vitro assays (e.g., enzyme inhibition) with molecular docking to validate binding modes .
Q. What in vivo models are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer : used thermal plate tests in CD-1 mice to assess analgesic activity. For neuroinflammatory targets, consider LPS-induced inflammation models in rodents. Pharmacokinetic parameters (e.g., half-life, bioavailability) can be determined via HPLC-MS analysis of plasma samples .
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.
- MD Simulations : Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina.
- QSAR Models : Corrogate substituent descriptors (e.g., logP, polar surface area) with activity data to design optimized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
